mithramycin SK

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

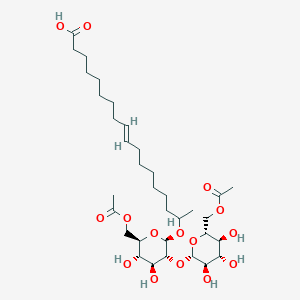

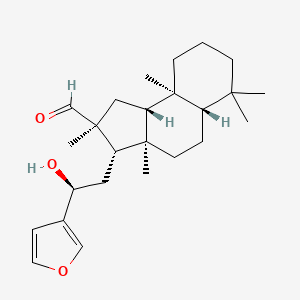

mithramycin SK is a natural product found in Streptomyces argillaceus with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity and Toxicity

Mithramycin SK (MSK), derived from mithramycin, has shown significant antitumor activity in studies. A novel derivative, demycarosyl-3D-β-d-digitoxosylmithramycin SK, exhibited high antitumor activity and lower toxicity compared to mithramycin, suggesting its potential as an antitumor agent (Núñez et al., 2012). Similarly, other studies have focused on creating mithramycin analogs, or "mithralogs," with enhanced antitumor activity and reduced toxicity. One such analog, demycarosyl-3D-β-D-digitoxosyl-mithramycin SK (EC-8042), has been tested in preclinical assays, showcasing the importance of modifying mithramycin to improve its therapeutic window (Méndez et al., 2015).

Nanoparticulate Formulations for Enhanced Cytotoxicity

Research has also been conducted on nanoparticulate formulations of mithramycin analogs, including MSK, to overcome limitations like low bioavailability and short plasma retention time. These formulations demonstrated pH-dependent drug release and effectively suppressed human lung cancer cells (Scott et al., 2011).

Gene Transcription Inhibition

MSK and its analogs have been studied for their effects on gene transcription. They can down-regulate different sets of genes, including those involved in cell cycle control, by competing with transcription factors for binding to gene promoters. This mechanism of action indicates their potential use in cancer treatment (Vizcaíno et al., 2012).

Enhanced Heterologous Production

Efforts to increase the production of mithramycin A and its analogs have involved engineering Streptomyces bacteria. This approach led to a substantial improvement in the yield of mithramycin A, which can be beneficial for producing its derivatives with enhanced properties (Novakova et al., 2017).

Potential in Neurodegenerative Diseases

Mithramycin A and its less toxic analogs, including MSK, have shown neuroprotective effects in various models of neurodegenerative diseases. This suggests their potential as therapeutic agents for conditions like Huntington's disease and for countering neurotoxicity from substances like methamphetamine (Osada et al., 2013).

Propiedades

Nombre del producto |

mithramycin SK |

|---|---|

Fórmula molecular |

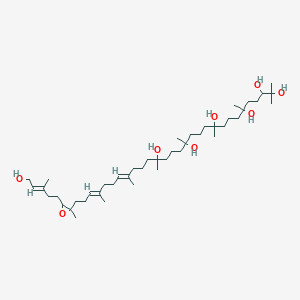

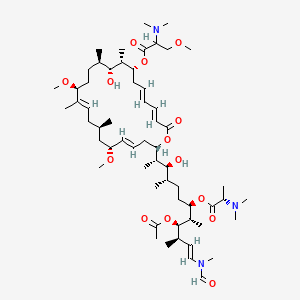

C51H74O23 |

Peso molecular |

1055.1 g/mol |

Nombre IUPAC |

(2S,3S)-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-3-[(1S,2R)-2-hydroxy-1-methoxy-3-oxobutyl]-7-methyl-3,4-dihydro-2H-anthracen-1-one |

InChI |

InChI=1S/C51H74O23/c1-18-29(70-34-14-30(43(57)21(4)66-34)71-33-13-28(53)42(56)20(3)65-33)12-26-10-25-11-27(48(64-9)41(55)19(2)52)49(47(61)39(25)46(60)38(26)40(18)54)74-36-16-31(44(58)23(6)68-36)72-35-15-32(45(59)22(5)67-35)73-37-17-51(8,63)50(62)24(7)69-37/h10,12,20-24,27-28,30-37,41-45,48-50,53-60,62-63H,11,13-17H2,1-9H3/t20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,48+,49+,50-,51+/m1/s1 |

Clave InChI |

QASFUGDQTBFZKK-OXVVKBLASA-N |

SMILES isomérico |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H]([C@H](C(=O)C)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(C(=O)C)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |

Sinónimos |

mithramycin SK |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

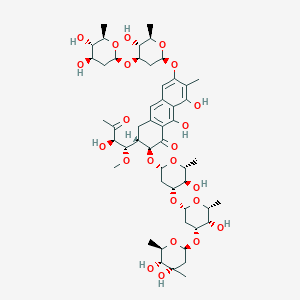

![(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B1247383.png)